molecular formula C10H9Cl2N B2965827 6-(Chloromethyl)isoquinoline hydrochloride CAS No. 1393579-07-1

6-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B2965827
CAS No.: 1393579-07-1
M. Wt: 214.09
InChI Key: OHMSEJVQIVENNA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)isoquinoline hydrochloride is a chemical compound characterized by the presence of a chloromethyl group attached to the isoquinoline ring system. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline. Isoquinolines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Blanc Reaction: One common method for synthesizing 6-(chloromethyl)isoquinoline involves the chloromethylation of isoquinoline using formaldehyde and hydrochloric acid in the presence of zinc chloride as a catalyst.

  • Direct Chlorination: Another approach is the direct chlorination of isoquinoline using chloromethyl methyl ether and hydrochloric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Types of Reactions:

  • Oxidation: 6-(Chloromethyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Methylene derivatives of isoquinoline.

  • Substitution Products: Various functionalized isoquinolines depending on the nucleophile used.

Scientific Research Applications

6-(Chloromethyl)isoquinoline hydrochloride is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(chloromethyl)isoquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 6-(Chloromethyl)uracil: Used in the synthesis of anticancer agents and inhibitors of thymidine phosphorylase.

  • 6-(Chloromethyl)quinoline: Another chloromethylated heterocycle with applications in organic synthesis and pharmaceuticals.

Uniqueness: 6-(Chloromethyl)isoquinoline hydrochloride is unique due to its specific structural features and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-(chloromethyl)isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMSEJVQIVENNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of quinolin-4-ylmethanol MDE 32046 (0.24 g, 1.51 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (2.3 mL, 31.2 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 6-(chloromethyl)quinoline hydrochloride MDE 32048 as an off-white solid (301 mg, 93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
32046
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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